2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both bromine and iodine atoms. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple stepsThe subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts.
Hydrazine Monohydrate: Used in the preparation of pyrazole intermediates.
Gold Catalysts: Employed in cyclization reactions.
Sodium Hydride: Used for final cyclization steps.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Materials Science: It can be used in the synthesis of organic materials with specific electronic properties.
Biological Studies: The compound’s derivatives have shown antimicrobial, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine: Similar structure but lacks the iodine atom.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Contains a carboxylic acid group instead of a methyl group.
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: Contains a methyl ester group
Uniqueness
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens in the pyrrolopyrazine scaffold makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5BrIN3 |
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Molecular Weight |
337.94 g/mol |
IUPAC Name |
2-bromo-7-iodo-5-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5BrIN3/c1-12-3-4(9)6-7(12)10-2-5(8)11-6/h2-3H,1H3 |
InChI Key |
RCRGQDPKSQZEDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC(=CN=C21)Br)I |
Origin of Product |
United States |
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